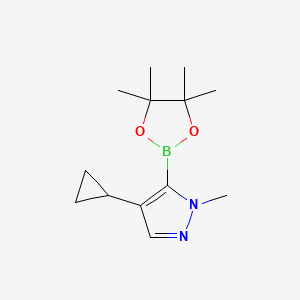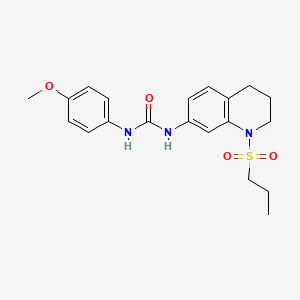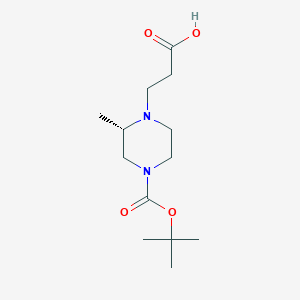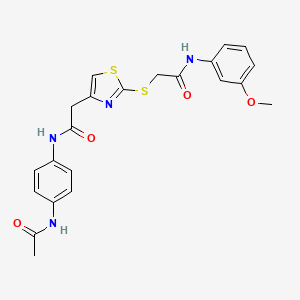![molecular formula C26H23N5O2 B2822144 2-{1-(2-methoxyphenyl)-4-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)carbonyl]-1H-1,2,3-triazol-5-yl}pyridine CAS No. 1396708-77-2](/img/structure/B2822144.png)
2-{1-(2-methoxyphenyl)-4-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)carbonyl]-1H-1,2,3-triazol-5-yl}pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{1-(2-methoxyphenyl)-4-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)carbonyl]-1H-1,2,3-triazol-5-yl}pyridine is a useful research compound. Its molecular formula is C26H23N5O2 and its molecular weight is 437.503. The purity is usually 95%.
BenchChem offers high-quality 2-{1-(2-methoxyphenyl)-4-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)carbonyl]-1H-1,2,3-triazol-5-yl}pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{1-(2-methoxyphenyl)-4-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)carbonyl]-1H-1,2,3-triazol-5-yl}pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Diversity-Oriented Synthesis : A study by Zaware et al. (2011) explored the oxidative carbon-hydrogen bond activation reaction to synthesize a variety of non-natural compounds with structural diversity, potentially relevant for screening against various biological targets (Zaware et al., 2011).
- Crystal Structure Determination : Wang et al. (2013) analyzed the crystal structure of diethyl 4-(2-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, contributing to the understanding of the compound's structural aspects (Wang et al., 2013).
- X-Ray Crystallography : Ganapathy et al. (2015) conducted a structural analysis of a related compound using single crystal X-ray diffraction data, providing insights into the molecular configuration and stabilizing interactions (Ganapathy et al., 2015).
Synthesis and Characterization
- Synthesis of Azafluorene Derivatives : Venkateshan et al. (2020) synthesized azafluorene derivatives and conducted a molecular docking analysis for potential applications in inhibiting SARS CoV-2 RdRp (Venkateshan et al., 2020).
- Molecular Structure Analysis : Al‐Refai et al. (2016) detailed the molecular structure of a related compound, highlighting its potential application in various fields (Al‐Refai et al., 2016).
Novel Applications and Analysis
- Metal Complex Synthesis : Conradie et al. (2018) discussed the synthesis of novel dichloro metal complexes, with potential applications in various scientific domains (Conradie et al., 2018).
- Heterocyclic Derivative Syntheses : Bacchi et al. (2005) explored the palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes, offering new pathways for synthesizing heterocyclic derivatives (Bacchi et al., 2005).
Optical and Luminescent Properties
- Luminescence Characterization : Kozhevnikov et al. (2009) reported on the synthesis of cyclometallated platinum complexes with substituted thienylpyridines and detailed characterization of their luminescence properties (Kozhevnikov et al., 2009).
- Spectroscopic Analysis : Cetina et al. (2010) conducted a spectroscopic analysis of pyridine derivatives, investigating their optical properties and potential applications in various scientific fields (Cetina et al., 2010).
Eigenschaften
IUPAC Name |
[1-(2-methoxyphenyl)-5-pyridin-2-yltriazol-4-yl]-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O2/c1-33-23-13-6-5-12-22(23)31-25(21-11-7-8-16-27-21)24(28-29-31)26(32)30-17-14-20(15-18-30)19-9-3-2-4-10-19/h2-14,16H,15,17-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BINVDQLCSQGREN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=C(N=N2)C(=O)N3CCC(=CC3)C4=CC=CC=C4)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-(2-methoxyphenyl)-4-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)carbonyl]-1H-1,2,3-triazol-5-yl}pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2822062.png)

![(3Ar,6aS)-3a,5-dimethyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2822069.png)





![2,3-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B2822078.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(2-methylindoline-1-carbonyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2822081.png)

![1-[Bromo(phenyl)methyl]-4-fluorobenzene](/img/structure/B2822083.png)
![1-Propanol, 2-amino-3-[(2-aminoethyl)amino]-, trihydrochloride, (2R)-](/img/structure/B2822084.png)